N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methyl group, and an isopentyloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide typically involves the following steps:
Amination Reaction:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Isopentyloxy Group Introduction: The isopentyloxy group can be attached through an etherification reaction, where an alcohol (isopentanol) reacts with the benzamide in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to form amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide involves its interaction with specific molecular targets and pathways. The amino group may facilitate binding to biological receptors, while the isopentyloxy group can enhance lipophilicity, improving membrane permeability. The compound’s effects are mediated through modulation of enzymatic activity and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)-2-(isopropoxy)-benzamide: Similar structure with an isopropoxy group instead of an isopentyloxy group.
N-(3-Amino-2-methylphenyl)-2-(butoxy)-benzamide: Contains a butoxy group instead of an isopentyloxy group.
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)11-12-23-18-10-5-4-7-15(18)19(22)21-17-9-6-8-16(20)14(17)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFUFVXAUJOTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCCC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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